Phorbol 12-myristate 13-acetate

Description

Properties

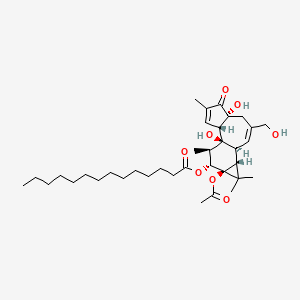

IUPAC Name |

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-29(39)43-32-24(3)35(42)27(30-33(5,6)36(30,32)44-25(4)38)20-26(22-37)21-34(41)28(35)19-23(2)31(34)40/h19-20,24,27-28,30,32,37,41-42H,7-18,21-22H2,1-6H3/t24-,27+,28-,30-,32-,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEDXBVPIONUQT-RGYGYFBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)OC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O8 | |

| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5023798 | |

| Record name | Phorbol 12-myristate 13-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

12-o-tetradecanoylphorbol-13-acetate appears as white crystals. (NTP, 1992), White solid; [CAMEO] Colorless powder; [Sigma-Aldrich MSDS] | |

| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 12-O-Tetradecanoylphorbol-13-acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17409 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insoluble (NTP, 1992), Insoluble in water, Soluble in DMSO (25 mg/mL), 100% ethanol (25 mg/mL), acetone, ether, DMF, methanol, and chloroform; insoluble in aqueous buffers | |

| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oil, White crystals, Colorless powder, Amorphous film, solid | |

CAS No. |

16561-29-8 | |

| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phorbol 12-myristate 13-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16561-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanoylphorbol acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016561298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phorbol 12-myristate 13-acetate diester | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phorbol 12-myristate 13-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5023798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHORBOL 12-MYRISTATE 13-ACETATE DIESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI40JAQ945 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

162 °F (NTP, 1992), 50-70 °C (melting pt-freezing pt) | |

| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21083 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 12-O-TETRADECANOYLPHORBOL-13-ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3542 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Core Mechanism of Phorbol 12-Myristate 13-Acetate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorbol (B1677699) 12-myristate 13-acetate (PMA), also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), is a potent and widely utilized phorbol ester renowned for its ability to activate a crucial family of signaling enzymes, Protein Kinase C (PKC). By mimicking the endogenous second messenger diacylglycerol (DAG), PMA serves as a powerful tool in cell biology research to investigate a myriad of cellular processes. This technical guide provides an in-depth exploration of the mechanism of action of PMA, detailing its interaction with PKC, the subsequent activation of downstream signaling cascades, and the resulting cellular responses. This document is intended to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways involved.

The Primary Target: Protein Kinase C (PKC)

The central mechanism of PMA action is its direct binding to and activation of Protein Kinase C (PKC) isozymes. PKC represents a family of serine/threonine kinases that play pivotal roles in regulating diverse cellular functions, including proliferation, differentiation, apoptosis, and inflammation.

Mechanism of PKC Activation by PMA

PMA is a structural and functional analog of diacylglycerol (DAG), the physiological activator of conventional (cPKC) and novel (nPKC) PKC isoforms. The activation process can be summarized as follows:

-

Binding to the C1 Domain: PMA binds with high affinity to the tandem C1 domains (C1A and C1B) present in the regulatory region of cPKCs (α, βI, βII, γ) and nPKCs (δ, ε, η, θ). This binding is reversible, though PMA exhibits a much slower dissociation rate compared to DAG, leading to prolonged and sustained PKC activation.

-

Conformational Change and Translocation: The binding of PMA to the C1 domain induces a significant conformational change in the PKC molecule. This change relieves the autoinhibition imposed by the pseudosubstrate domain, which normally occupies the active site.

-

Membrane Recruitment: The PMA-induced conformational change exposes the membrane-binding domains of PKC, promoting its translocation from the cytosol to the plasma membrane and other cellular compartments. For conventional PKCs, this process is also dependent on an increase in intracellular calcium concentrations, which facilitates the binding of the C2 domain to membrane phospholipids.

-

Substrate Phosphorylation: Once at the membrane and in its active conformation, PKC can phosphorylate a wide array of substrate proteins on their serine and threonine residues, thereby initiating downstream signaling cascades.

It is important to note that atypical PKCs (aPKCs; ζ, ι/λ) lack a typical C1 domain and are therefore not directly activated by PMA.

Differential Activation of PKC Isoforms

PMA can activate multiple PKC isoforms, and the specific cellular response to PMA is often determined by the complement of PKC isozymes expressed in a particular cell type and their differential activation. For instance, in human monocytes, PKCβ is the most abundant isoform, and PMA treatment leads to the translocation of PKCα from the cytosol to the membrane[1]. In some cancer cell lines, PMA has been shown to selectively activate PKCδ, leading to downstream effects like the phosphorylation of p-ERK and the induction of p21[2][3].

Downstream Signaling Pathways Activated by PMA

The activation of PKC by PMA triggers a complex network of downstream signaling pathways, leading to a wide range of cellular responses. The major pathways are depicted in the diagrams below and include the NF-κB, MAPK, and PI3K/Akt pathways.

NF-κB Signaling Pathway

PMA is a potent activator of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, cell survival, and proliferation[4].

Mitogen-Activated Protein Kinase (MAPK) Pathways

PMA stimulation leads to the activation of all three major tiers of the MAPK signaling cascade: ERK, JNK, and p38.

PI3K/Akt Signaling Pathway

In some cellular contexts, PMA can also activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and metabolism.

Quantitative Data

The effective concentration of PMA can vary significantly depending on the cell type and the specific biological response being investigated. The following tables summarize typical concentrations and incubation times reported in the literature.

Table 1: PMA Concentrations for In Vitro Cell Stimulation

| Cell Type | Application | PMA Concentration | Incubation Time | Reference |

| THP-1 Monocytes | Differentiation to Macrophages | 5 - 100 ng/mL | 24 - 72 hours | [1][5][6] |

| Human PBMCs | Cytokine Production | 5 - 50 ng/mL | 4 - 24 hours | [7][8] |

| Jurkat Cells | IL-2 Production | 10 - 50 ng/mL | 24 hours | [7] |

| Neutrophils | NADPH Oxidase Activation | 20 nM - 10 µg/mL | 15 minutes - 4 hours | |

| U937 Cells | NF-κB Activation | 3 nM | 24 hours |

Table 2: PMA in Conjunction with Other Stimulants

| Cell Type | Co-stimulant | PMA Concentration | Ionomycin/PHA Concentration | Application | Reference |

| Human PBMCs | Ionomycin | 50 ng/mL | 1 µg/mL | Intracellular Cytokine Staining | [7] |

| Mouse Splenocytes | Ionomycin | 5 ng/mL | 500 ng/mL | Cytokine Production | |

| Jurkat Cells | PHA | Varies | Varies | IL-2 Production | [7] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed to study the effects of PMA.

THP-1 Monocyte Differentiation

Protocol:

-

Cell Seeding: Seed THP-1 monocytes in a culture plate at a density of 0.5 x 10^6 to 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 0.05 mM 2-mercaptoethanol.

-

PMA Treatment: Add PMA to the culture medium to a final concentration of 5-100 ng/mL.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 humidified incubator for 24 to 72 hours.

-

Observation: Monitor the cells for adherence to the culture plate and morphological changes characteristic of macrophage differentiation (e.g., becoming larger and more irregular in shape).

-

Medium Change (Optional): For longer differentiation periods, the medium can be replaced with fresh PMA-containing medium after the initial 24-48 hours.

-

Harvesting: Differentiated macrophages can be harvested for downstream applications.

Western Blot Analysis of Protein Phosphorylation

Protocol:

-

Cell Stimulation: Treat cells with the desired concentration of PMA for the appropriate time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

PKC Kinase Activity Assay (Non-Radioactive)

Protocol (based on a generic ELISA-based kit):

-

Prepare Reagents: Reconstitute and prepare all kit components (e.g., kinase buffer, ATP, PKC substrate) as per the manufacturer's instructions.

-

Add Samples: Add the cell lysate or purified PKC enzyme to the wells of a microplate pre-coated with a PKC substrate.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction.

-

Incubate: Incubate the plate at 30°C for the recommended time to allow for substrate phosphorylation.

-

Wash: Wash the wells to remove non-phosphorylated components.

-

Add Phospho-Specific Antibody: Add a primary antibody that specifically recognizes the phosphorylated substrate and incubate.

-

Add Secondary Antibody: After washing, add an HRP-conjugated secondary antibody and incubate.

-

Develop and Read: Add a chromogenic substrate (e.g., TMB) and stop the reaction. Measure the absorbance at the appropriate wavelength. The signal intensity is proportional to the PKC activity in the sample.

NF-κB Luciferase Reporter Assay

Protocol:

-

Cell Transfection (if necessary): Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Seeding: Seed the transfected cells into a multi-well plate.

-

Cell Treatment: Treat the cells with PMA or other experimental compounds.

-

Incubation: Incubate the cells for an appropriate period (typically 6-24 hours) to allow for reporter gene expression.

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion

Phorbol 12-myristate 13-acetate is an invaluable tool for researchers studying a vast array of cellular signaling pathways. Its potent and sustained activation of Protein Kinase C provides a robust method to dissect the intricate roles of this enzyme family in health and disease. This technical guide has provided a comprehensive overview of the mechanism of action of PMA, from its initial interaction with PKC to the activation of major downstream signaling cascades. The detailed experimental protocols and quantitative data presented herein are intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively utilize PMA in their studies and to further unravel the complexities of cellular signaling. While this guide offers a thorough foundation, it is important to note that the specific effects of PMA are highly context-dependent, and optimization of experimental conditions for each specific cell type and application is crucial for obtaining reliable and reproducible results.

References

- 1. Protein kinase C activation in human monocytes: regulation of PKC isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PKC-dependent long-term effect of PMA on protein cell surface expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Selective activation of specific PKC isoforms dictating the fate of CD14(+) monocytes towards differentiation or apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PMA | CAS 16561-29-8 | PKC kinase activator | StressMarq Biosciences Inc. [stressmarq.com]

- 7. DSpace [dlynx.rhodes.edu]

- 8. Protein Kinase C Activation Drives a Differentiation Program in an Oligodendroglial Precursor Model through the Modulation of Specific Biological Networks - PMC [pmc.ncbi.nlm.nih.gov]

Phorbol 12-Myristate 13-Acetate (PMA): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Phorbol (B1677699) 12-myristate 13-acetate (PMA), also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), is a potent and versatile tool in biomedical research. As a small molecule, it is best known for its ability to activate Protein Kinase C (PKC), a key enzyme family in cellular signal transduction. This activation triggers a wide array of cellular responses, making PMA an invaluable reagent for studying processes ranging from cell differentiation and immune activation to tumor promotion and signal transduction. This guide provides an in-depth overview of the core applications of PMA, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Core Mechanism of Action: Protein Kinase C Activation

PMA's primary mechanism of action is its structural similarity to diacylglycerol (DAG), an endogenous second messenger. This mimicry allows PMA to bind to and activate the C1 domain of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[1] Upon activation, PKC translocates to the plasma membrane and other cellular compartments, where it phosphorylates a multitude of downstream protein substrates.[2] This initiates a cascade of signaling events that ultimately regulate gene expression, cell cycle progression, apoptosis, and other fundamental cellular processes.[3][4]

Key Research Applications of PMA

Induction of Cell Differentiation

PMA is widely used to induce the differentiation of various cell lines, most notably human monocytic leukemia cell lines such as THP-1 and U937, into macrophage-like cells.[5][6] This process is characterized by morphological changes, adherence to culture surfaces, and the expression of macrophage-specific cell surface markers.[7][8]

Quantitative Data for PMA-Induced Differentiation

| Cell Line | PMA Concentration | Incubation Time | Key Outcomes & Markers |

| THP-1 | 5 - 400 ng/mL | 24 - 72 hours | Adherence, macrophage-like morphology, increased expression of CD11b, CD14, CD36, and CD204.[7][8][9] |

| U937 | 10 - 100 ng/mL (12.5 - 30 nM) | 24 - 48 hours | Adherence, macrophage-like morphology, increased phagocytic activity.[10][11][12] |

| HL-60 | Varies | Varies | Differentiation towards a macrophage-like phenotype.[13] |

| K562 | Varies | Varies | Megakaryocytic differentiation.[5] |

Experimental Protocol: Differentiation of THP-1 Cells into Macrophages

-

Cell Seeding: Seed THP-1 cells in a T25 flask at a density of 7.5 x 10^6 cells.[9]

-

PMA Treatment: Add PMA to the culture medium to a final concentration of 30 ng/mL.[9]

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[9]

-

Adherence and Morphology Change: Observe the cells for adherence to the flask and a change to a more spread-out, macrophage-like morphology.

-

Verification of Differentiation: Assess the expression of macrophage-specific cell surface markers such as CD11b and CD14 using flow cytometry.[7]

Immune Cell Activation

PMA is a potent activator of various immune cells, including T-lymphocytes and neutrophils. This property is harnessed to study immune responses, cytokine production, and inflammatory processes.

T-Cell Activation

PMA, often used in combination with a calcium ionophore like ionomycin (B1663694), potently activates T-cells, bypassing the need for T-cell receptor (TCR) engagement.[14] This combination leads to robust cytokine production, making it a standard method for in vitro T-cell stimulation.[15]

Quantitative Data for T-Cell Activation

| Cell Type | PMA Concentration | Co-stimulant | Incubation Time | Key Outcomes |

| Human PBMCs | 5 ng/mL | Ionomycin (500 ng/mL) | 4 - 72 hours | Increased production of IFN-γ, TNF-α, IL-2, IL-6.[14][16][17] |

| Jurkat Cells | 50 ng/mL | Ionomycin | 10 minutes - 4 hours | Rapid phosphorylation of ERK.[18] |

Experimental Protocol: T-Cell Activation for Intracellular Cytokine Staining

-

Cell Preparation: Prepare a single-cell suspension of human peripheral blood mononuclear cells (PBMCs).

-

Stimulation: Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI medium and add PMA to a final concentration of 5 ng/mL and ionomycin to 500 ng/mL.[14]

-

Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture to allow for the intracellular accumulation of cytokines.[15]

-

Incubation: Incubate the cells for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Staining: Harvest the cells and proceed with surface and intracellular staining for flow cytometric analysis of cytokine production in different T-cell subsets (e.g., CD4+ and CD8+).[19]

Neutrophil Activation and NETosis

PMA is a well-established and potent inducer of neutrophil extracellular trap (NET) formation, a process known as NETosis.[20] NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins, which are released by neutrophils to trap and kill pathogens.

Quantitative Data for Neutrophil Activation

| Cell Type | PMA Concentration | Incubation Time | Key Outcomes |

| Human Neutrophils | 20 nM | 3 - 4 hours | Induction of NETosis, release of DNA, histones, and neutrophil elastase.[1] |

| Human Neutrophils | 50 - 250 ng/mL | 1.5 - 4 hours | Consistent and strong induction of NETosis.[20] |

Experimental Protocol: Induction of NETosis in Human Neutrophils

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Cell Seeding: Seed the isolated neutrophils in a 24-well plate at a density of 10^7 cells/well.[20] For imaging, it is recommended to use poly-L-lysine coated plates to enhance cell adherence.[1]

-

PMA Stimulation: Add PMA to the wells to a final concentration of 20 nM.[1]

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours.[1]

-

Visualization and Quantification: Visualize NET formation using fluorescence microscopy with DNA dyes (e.g., SYTOX Green) and antibodies against NET components (e.g., citrullinated histone H3). Quantify NET release using fluorimetry.[1]

Signal Transduction Research

By directly activating PKC, PMA serves as a powerful tool to dissect the intricate network of downstream signaling pathways. The most prominent of these are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.

MAPK/ERK Pathway Activation

PMA robustly activates the MAPK/ERK pathway in a variety of cell types.[13] This pathway is crucial for regulating cell proliferation, differentiation, and survival.

Experimental Protocol: Analysis of ERK Phosphorylation

-

Cell Culture and Starvation: Culture cells (e.g., Jurkat, K-562, or THP-1) to the desired confluency. For some experiments, serum starvation for a few hours prior to stimulation may be necessary to reduce basal ERK phosphorylation.

-

PMA Stimulation: Treat the cells with a serial dilution of PMA (e.g., 0.005 to 3.2 ng/mL) for a short duration (e.g., 15 minutes).[21]

-

Cell Lysis: Immediately lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Quantification: Quantify the band intensities to determine the level of ERK activation.

NF-κB Pathway Activation

PMA is a potent activator of the NF-κB signaling pathway, a central regulator of inflammation, immunity, and cell survival.[22] PMA-induced PKC activation leads to the phosphorylation and activation of the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory IκB proteins, targeting them for degradation. This allows NF-κB dimers to translocate to the nucleus and activate the transcription of target genes.[23][24]

Tumor Promotion Assays

PMA is a classical tumor promoter, particularly in the context of skin carcinogenesis.[25] It does not initiate tumor formation by causing DNA mutations but rather promotes the clonal expansion of initiated cells. This property is utilized in animal models to study the mechanisms of tumor development.

Experimental Protocol: Two-Stage Mouse Skin Carcinogenesis

-

Initiation: A single, sub-carcinogenic dose of a tumor initiator (e.g., 7,12-dimethylbenz[a]anthracene (B13559) - DMBA) is applied topically to the shaved backs of mice.

-

Promotion: Starting one week after initiation, the same area is treated repeatedly (e.g., twice weekly) with a tumor promoter, such as PMA.

-

Observation: The mice are monitored for the development of skin papillomas over a period of several weeks.

-

Analysis: The number and size of tumors are recorded to assess the tumor-promoting activity of the substance.

Visualizing PMA's Impact: Signaling Pathways and Workflows

To better understand the mechanisms and experimental procedures involving PMA, the following diagrams illustrate key signaling pathways and a general experimental workflow.

Caption: PMA activates PKC, leading to the initiation of downstream signaling cascades like the MAPK and NF-κB pathways, which in turn regulate diverse cellular responses.

Caption: A generalized workflow for in vitro experiments using PMA, from cell treatment to various analytical endpoints.

Conclusion

Phorbol 12-myristate 13-acetate is an indispensable tool in the arsenal (B13267) of researchers in cell biology, immunology, and oncology. Its potent and specific activation of Protein Kinase C allows for the controlled manipulation of a wide range of cellular processes. By understanding the quantitative parameters and adhering to established protocols, scientists can effectively leverage PMA to unravel complex biological questions and advance the frontiers of biomedical research.

References

- 1. researchgate.net [researchgate.net]

- 2. PKC-dependent long-term effect of PMA on protein cell surface expression in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Convenience versus Biological Significance: Are PMA-Differentiated THP-1 Cells a Reliable Substitute for Blood-Derived Macrophages When Studying in Vitro Polarization? [frontiersin.org]

- 4. Co-ordinated activation of classical and novel PKC isoforms is required for PMA-induced mTORC1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of NF-kappaB mediates the PMA-induced differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NRF2 Signaling Negatively Regulates Phorbol-12-Myristate-13-Acetate (PMA)-Induced Differentiation of Human Monocytic U937 Cells into Pro-Inflammatory Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium | PLOS One [journals.plos.org]

- 8. Resting time after this compound in THP-1 derived macrophages provides a non-biased model for the study of NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. protocol-online.org [protocol-online.org]

- 11. static.igem.org [static.igem.org]

- 12. researchgate.net [researchgate.net]

- 13. PMA-induced activation of the p42/44ERK- and p38RK-MAP kinase cascades in HL-60 cells is PKC dependent but not essential for differentiation to the macrophage-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation Immune Cells [bdbiosciences.com]

- 15. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 16. Quantitative intracellular cytokine measurement: age-related changes in proinflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Establishment of the Reference Intervals of Lymphocyte Function in Healthy Adults Based on IFN-γ Secretion Assay upon Phorbol-12-Myristate-13-Acetate/Ionomycin Stimulation [frontiersin.org]

- 18. Activation of extracellular signaling regulated kinase in natural killer cells and monocytes following IL-2 stimulation in vitro and in patients undergoing IL-2 immunotherapy: analysis via dual parameter flow-cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Concomitant evaluation of PMA+ionomycin-induced kinase phosphorylation and cytokine production in T cell subsets by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In vitro induction of NETosis: Comprehensive live imaging comparison and systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. licorbio.com [licorbio.com]

- 22. invivogen.com [invivogen.com]

- 23. pnas.org [pnas.org]

- 24. B-Cell Receptor- and Phorbol Ester-Induced NF-κB and c-Jun N-Terminal Kinase Activation in B Cells Requires Novel Protein Kinase C's - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Molecular mechanisms of mouse skin tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Phorbol 12-Myristate 13-Acetate in Oncology: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phorbol 12-myristate 13-acetate (PMA), also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), is a potent tumor promoter that has been extensively utilized in cancer research for decades.[1] By mimicking the endogenous signaling molecule diacylglycerol (DAG), PMA directly activates protein kinase C (PKC), a family of serine/threonine kinases that are central regulators of numerous cellular processes. This activation triggers a cascade of downstream signaling events, leading to a wide spectrum of cellular responses that are highly context- and cell-type-dependent. In the realm of oncology, PMA exhibits a paradoxical nature, capable of inducing cell differentiation and apoptosis in some cancer types while promoting proliferation, invasion, and a more malignant phenotype in others.[1][2] This technical guide provides an in-depth overview of the core applications of PMA in cancer research, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: PMA's Effects on Cancer Cells

The following tables summarize the quantitative parameters of PMA treatment across various cancer cell lines, highlighting its diverse effects on differentiation, apoptosis, and proliferation.

Table 1: PMA-Induced Differentiation in Cancer Cell Lines

| Cell Line | Cancer Type | PMA Concentration | Treatment Duration | Observed Effects |

| THP-1 | Acute Monocytic Leukemia | 5 - 200 ng/mL (8 - 324 nM) | 24 - 72 hours | Adherence, macrophage-like morphology, increased expression of CD11b and CD14.[3][4] |

| HL-60 | Promyelocytic Leukemia | 10 nM | 72 hours | Adhesion, cell aggregation, macrophage differentiation.[2][5] |

| U937 | Histiocytic Lymphoma | 10 nM | 72 hours | Macrophage-like morphology, increased expression of CD14, CD206, and CD83. |

Table 2: PMA-Induced Apoptosis in Cancer Cell Lines

| Cell Line | Cancer Type | PMA Concentration | Treatment Duration | Observed Effects |

| SNU-16 | Gastric Adenocarcinoma | Not Specified | Not Specified | DNA ladder formation, caspase-3 activation.[6] |

| LNCaP | Prostate Cancer | 10 - 100 nM | 48 hours | Increased sub-G0/G1 fraction, PARP cleavage.[7][8] |

| HL-60 | Promyelocytic Leukemia | Not Specified | Not Specified | Onset of apoptosis following cell aggregation.[2] |

| HeLa | Cervical Cancer | 20 ng/mL (32.4 nM) | 30 min pre-treatment | Inhibition of TRAIL-induced apoptosis.[9] |

Table 3: Effects of PMA on Cancer Cell Proliferation

| Cell Line | Cancer Type | PMA Concentration | Treatment Duration | Observed Effects |

| MCF-7 | Breast Cancer | Not Specified | Not Specified | Lower proliferation rate. |

| 22B | Head and Neck Cancer | 100 nM | 6 - 24 hours | Decrease in cell viability. |

| SNU-C1 & SNU-C4 | Colon Cancer | 1 - 10 nmol/L | 48 hours | Reduction in viable cell mass. |

Experimental Protocols

Protocol 1: PMA-Induced Macrophage Differentiation of THP-1 Cells

This protocol details the steps for differentiating the human monocytic leukemia cell line THP-1 into macrophage-like cells using PMA.

Materials:

-

THP-1 cells (ATCC® TIB-202™)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (PMA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

6-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed THP-1 cells at a density of 1 x 10^5 to 5 x 10^5 cells/mL in a 6-well plate containing RPMI-1640 medium.[10][11]

-

PMA Treatment: Prepare a stock solution of PMA in DMSO. Dilute the PMA stock solution in RPMI-1640 medium to a final concentration of 10-100 ng/mL.[11] Add the PMA-containing medium to the cells.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 to 72 hours.[12]

-

Observation of Morphological Changes: Monitor the cells for morphological changes, such as adherence to the plate and the development of a larger, more irregular macrophage-like shape.[13]

-

Washing: After the incubation period, gently aspirate the PMA-containing medium. Wash the adherent cells twice with pre-warmed PBS to remove any remaining PMA and non-adherent cells.[12]

-

Addition of Fresh Medium: Add fresh, pre-warmed RPMI-1640 medium without PMA to the differentiated macrophages.[12]

-

Confirmation of Differentiation: Differentiation can be confirmed by assessing the expression of macrophage-specific cell surface markers, such as CD11b and CD14, using flow cytometry.[4]

Protocol 2: Assessment of PMA-Induced Apoptosis

This protocol provides a general framework for inducing and detecting apoptosis in cancer cells following PMA treatment.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium and supplements

-

PMA

-

DMSO

-

Tissue culture plates

-

Apoptosis detection kit (e.g., Annexin V-FITC Apoptosis Detection Kit, Caspase-3 Activity Assay Kit)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Cell Seeding: Plate the cancer cells in a suitable tissue culture plate at a predetermined density that allows for optimal growth and detection of apoptosis.

-

PMA Treatment: Treat the cells with varying concentrations of PMA (e.g., 10-100 nM) for different durations (e.g., 2, 4, 24, 48 hours) to determine the optimal conditions for apoptosis induction.[7]

-

Induction of Apoptosis: Incubate the cells at 37°C in a 5% CO2 incubator for the desired time.

-

Apoptosis Detection:

-

Annexin V Staining: For early apoptosis detection, stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Analyze the stained cells by flow cytometry.[9]

-

Caspase-3 Activity Assay: To measure the activity of a key executioner caspase, lyse the cells and perform a caspase-3 activity assay using a fluorogenic substrate as per the kit protocol.[6]

-

DNA Fragmentation (TUNEL Assay): For late-stage apoptosis, perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation.

-

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) or the level of caspase-3 activity and compare the treated samples to untreated controls.

Signaling Pathways and Visualizations

PMA's diverse effects are mediated through the activation of complex and interconnected signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling cascades initiated by PMA in cancer cells.

PMA-Induced PKC and MAPK Signaling

PMA directly binds to and activates Protein Kinase C (PKC), which then initiates a downstream cascade involving the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.

References

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 2. p130Cas acts as survival factor during PMA-induced apoptosis in HL-60 promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Monocytes and macrophages, implications for breast cancer migration and stem cell-like activity and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.jp [promega.jp]

- 6. Protein kinase C activation by PMA rapidly induces apoptosis through caspase-3/CPP32 and serine protease(s) in a gastric cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PMA induces androgen receptor downregulation and cellular apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differentiation of THP1 Cells into Macrophages for Transwell Co-culture Assay with Melanoma Cells [bio-protocol.org]

- 11. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nanopartikel.info [nanopartikel.info]

- 13. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]

The Role of Phorbol 12-myristate 13-acetate in Immune Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorbol 12-myristate 13-acetate (PMA), a diester of phorbol, is a potent and widely utilized tool in immunology research for the non-specific activation of a broad range of immune cells. By mimicking the action of the endogenous second messenger diacylglycerol (DAG), PMA directly activates Protein Kinase C (PKC), a critical node in intracellular signaling. This activation triggers a cascade of downstream events, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, culminating in diverse cellular responses such as proliferation, cytokine secretion, and the generation of reactive oxygen species (ROS). This technical guide provides an in-depth overview of the mechanisms of PMA-induced immune cell activation, detailed experimental protocols for its application, and a summary of quantitative data to aid in experimental design and interpretation.

Core Mechanism of Action: The PKC-Centered Signaling Cascade

This compound is a potent mitogen for various immune cells, with a primary mechanism centered on the activation of Protein Kinase C (PKC).[1][2][3][4] As a structural analog of diacylglycerol (DAG), PMA can directly bind to and activate PKC isoforms, bypassing the need for physiological receptor-ligand interactions.[5][6] This potent and direct activation makes PMA a valuable tool for studying the downstream consequences of PKC activation in immune cells.

Upon entering the cell, PMA activates conventional and novel PKC isoforms, leading to their translocation to the cell membrane.[5][7][8] This initiates a signaling cascade that profoundly impacts cellular function. Key downstream pathways activated by PMA-induced PKC activation include:

-

The Mitogen-Activated Protein Kinase (MAPK) Pathway: PKC activation leads to the phosphorylation and activation of components of the MAPK pathway, including ERK1/2, JNK, and p38.[8][9][10][11] This pathway is crucial for T-cell activation and differentiation.[11]

-

The NF-κB Pathway: PMA is a potent activator of the transcription factor NF-κB.[3] PKC-dependent phosphorylation of IκB leads to its degradation and the subsequent translocation of NF-κB to the nucleus, where it drives the expression of numerous pro-inflammatory genes and cytokines.[5][12][13]

The culmination of these signaling events results in a wide array of cellular responses, including T-cell proliferation, cytokine production (e.g., IL-2, IFN-γ, TNF-α), and in phagocytes like neutrophils, the production of reactive oxygen species (ROS) through the activation of NADPH oxidase.[5][14][15][16][17]

Signaling Pathway Diagram

Caption: PMA-induced immune cell activation pathway.

Quantitative Data on PMA-Induced Activation

The following tables summarize key quantitative parameters for the use of PMA in immune cell activation, compiled from various studies. These values should be considered as starting points, with optimal concentrations and incubation times potentially varying depending on the specific cell type, experimental conditions, and desired outcome.

| Parameter | Cell Type | Concentration | Incubation Time | Observed Effect | Reference |

| NF-κB Activation | Caco-2 cells | 10 ng/mL | 24 hours | Increased NF-κB activity | [12] |

| RAW 264.7 cells | 50 ng/mL | 0 - 120 minutes | Increased nuclear NF-κB-p65 levels | [18] | |

| Cytokine Production | Human PBMC (for TNF-α) | 5 ng/mL (with Ionomycin) | 4 hours | Restimulation for TNF-α production | [15] |

| Human PBMC (for IL-4, IL-5) | 5 ng/mL (with Ionomycin) | 4 hours | Restimulation for IL-4, IL-5 production | [15] | |

| Jurkat cells (for IL-2) | 50 ng/mL (with PHA) | Not specified | Enhanced IL-2 production | [6] | |

| T-Cell Activation | Murine T lymphocyte clones | 10⁻⁶ M to 10⁻⁹ M | Not specified | Augmentation of antigen-driven proliferation | [19] |

| ROS Production | Human Neutrophils | 20 nM | 1 hour | Induction of H₂O₂ release | [17] |

| Human Neutrophils | 20 nM | Not specified | Induction of ROS-dependent NETosis | [20] | |

| PKC Translocation | Human Monocytes | Not specified | 60 minutes | Translocation of PKCα from cytosol to membrane | [7] |

| MAPK Phosphorylation | Jurkat cells (for ERK) | 10 ng/mL | 10 minutes | Activation of ERK | [11] |

| Human lymphocytes | Not specified | Not specified | Stimulation of ERK1/2 phosphorylation | [10] |

Detailed Experimental Protocols

The following are generalized protocols for the stimulation of immune cells with PMA. It is crucial to optimize these protocols for specific experimental setups.

T-Cell Activation for Cytokine Production Analysis by Flow Cytometry

This protocol describes the stimulation of T cells for the intracellular detection of cytokines.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells

-

Complete RPMI 1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

-

PMA (stock solution in DMSO)

-

Ionomycin (stock solution in DMSO)

-

Brefeldin A or Monensin (protein transport inhibitors)

-

Flow cytometry staining buffer

-

Antibodies for surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).[21]

-

Wash and resuspend cells in complete RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

-

Prepare a stimulation cocktail containing PMA (final concentration 5-50 ng/mL) and Ionomycin (final concentration 500 ng/mL to 1 µg/mL).[21][22]

-

Add the stimulation cocktail to the cell suspension. For intracellular cytokine analysis, also add a protein transport inhibitor like Brefeldin A (final concentration ~10 µg/mL) or Monensin.[21][23][24]

-

Incubate the cells for 4-6 hours at 37°C in a 5% CO₂ incubator.[22]

-

After incubation, harvest the cells and wash with flow cytometry staining buffer.

-

Perform surface staining with fluorescently labeled antibodies against T-cell markers.

-

Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.

-

Perform intracellular staining with fluorescently labeled antibodies against the cytokines of interest.

-

Wash the cells and resuspend in flow cytometry staining buffer for analysis.[25]

Experimental Workflow for T-Cell Activation and Analysis

Caption: Workflow for T-cell cytokine analysis.

Neutrophil Activation for Reactive Oxygen Species (ROS) Measurement

This protocol outlines the stimulation of neutrophils for the detection of intracellular ROS.

Materials:

-

Isolated neutrophils

-

RPMI 1640 or PBS

-

PMA (stock solution in DMSO)

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

-

Flow cytometer

Procedure:

-

Isolate neutrophils from whole blood using density gradient centrifugation.[26]

-

Wash the cells and resuspend them at approximately 1 x 10⁶ cells/mL in RPMI 1640 or PBS.[26]

-

Load the cells with the DCFH-DA probe (e.g., 20 µM) for 20-30 minutes at 37°C.[27]

-

Wash the cells to remove excess probe.

-

Stimulate the cells with PMA (e.g., 20 nM). Include an unstimulated control.[17][26]

-

Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.

-

Measure the fluorescence intensity by flow cytometry to assess intracellular ROS levels. Stimulated neutrophils will exhibit increased fluorescence compared to unstimulated controls.[26]

Western Blot Analysis of PKC Pathway Activation

This protocol details the analysis of protein phosphorylation downstream of PMA stimulation.

Materials:

-

Immune cells of interest (e.g., monocytes, T cells)

-

Cell lysis buffer

-

PMA (stock solution in DMSO)

-

SDS-PAGE gels and transfer apparatus

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-PKC, anti-phospho-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture the immune cells to the desired density.

-

Stimulate the cells with PMA at the desired concentration and for various time points (e.g., 0, 5, 15, 30, 60 minutes) to observe the kinetics of phosphorylation.[28][29]

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.[28]

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then probe with a primary antibody specific for the phosphorylated protein of interest.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.[28]

Conclusion

This compound remains an indispensable tool for the in vitro study of immune cell activation. Its ability to potently and directly activate PKC allows for the robust induction of downstream signaling pathways and a wide range of cellular functions. A thorough understanding of its mechanism of action, coupled with optimized and well-controlled experimental protocols, is essential for generating reliable and reproducible data. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively utilize PMA in their immunological investigations.

References

- 1. Mitogen Stimulation | Healthy Immune | Viral Infections | Plexision [plexision.com]

- 2. Phorbol myristate acetate: a mitogen selective for a T-lymphocyte subpopulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. Phorbol myristate acetate: a mitogen selective for a T-lymphocyte subpopulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutrophil Activated by the Famous and Potent PMA (Phorbol Myristate Acetate) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Protein kinase C activation in human monocytes: regulation of PKC isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Signal transduction pathways that contribute to increased protein synthesis during T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Negative feedback loop in T-cell activation through MAPK-catalyzed threonine phosphorylation of LAT - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PMA Induces Vaccine Adjuvant Activity by the Modulation of TLR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of NF-kappaB mediates the PMA-induced differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Concomitant evaluation of PMA+ionomycin-induced kinase phosphorylation and cytokine production in T cell subsets by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation Immune Cells [bdbiosciences.com]

- 16. Chemical Tools for Targeted Amplification of Reactive Oxygen Species in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Impact of Various Reactive Oxygen Species on the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phorbol myristate acetate and in vitro T lymphocyte function. II. Influence of PMA and supernatants from PMA-treated P388D1 cells on the proliferation of cloned T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Extracellular Acidification Inhibits the ROS-Dependent Formation of Neutrophil Extracellular Traps [frontiersin.org]

- 21. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - TW [thermofisher.com]

- 22. lerner.ccf.org [lerner.ccf.org]

- 23. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 24. 免疫細胞におけるサイトカインを産生させる刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 25. benchchem.com [benchchem.com]

- 26. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]

- 27. Metabolic requirements for neutrophil extracellular traps formation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Delayed Phosphorylation of Classical Protein Kinase C (PKC) Substrates Requires PKC Internalization and Formation of the Pericentrion in a Phospholipase D (PLD)-dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Origin of Phorbol 12-myristate 13-acetate (PMA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phorbol (B1677699) 12-myristate 13-acetate (PMA), also known as 12-O-tetradecanoylphorbol-13-acetate (TPA), is a diterpene ester that has been instrumental in biomedical research for decades. Originally isolated from the oil of the Croton tiglium plant, its discovery as a potent tumor promoter revolutionized the study of carcinogenesis, leading to the concept of multi-stage tumor development. Subsequent research elucidated its primary mechanism of action: the potent and direct activation of Protein Kinase C (PKC), a family of enzymes crucial to cellular signal transduction. By mimicking the endogenous second messenger diacylglycerol (DAG), PMA profoundly influences a myriad of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. This technical guide provides a comprehensive overview of the historical discovery, natural origin, isolation, and the elucidation of the molecular mechanism of PMA, presenting key quantitative data and experimental protocols that underpinned these seminal findings.

Discovery and Natural Origin

The journey to identifying Phorbol 12-myristate 13-acetate began with investigations into the potent biological properties of croton oil, an extract from the seeds of the Croton tiglium plant, a member of the Euphorbiaceae family native to India and Southeast Asia.[1][2] Historically, croton oil was known for its powerful purgative and inflammatory effects.[1]

In the 1940s, Isaac Berenblum's pioneering work established the two-stage model of chemical carcinogenesis using mouse skin.[3] He demonstrated that cancer development required an "initiator" (a mutagenic agent) followed by repeated applications of a "promoter" agent that was not carcinogenic on its own. Croton oil was identified as the archetypal tumor promoter in these experiments.[3][4] This spurred a decades-long effort to isolate the active principle responsible for this potent tumor-promoting activity.

The culmination of this effort came in the late 1960s when scientists, notably Erich Hecker in Germany, successfully isolated and characterized the most active constituent of croton oil.[5] This compound was identified as this compound (PMA).[3]

Table 1: Key Properties of this compound (PMA)

| Property | Value |

| Chemical Formula | C₃₆H₅₆O₈ |

| Molar Mass | 616.83 g/mol |

| CAS Number | 16561-29-8 |

| Synonyms | TPA, 12-O-Tetradecanoylphorbol-13-acetate |

| Natural Source | Seeds of Croton tiglium |

| Primary Activity | Potent tumor promoter and Protein Kinase C (PKC) activator |

Isolation and Characterization

The initial isolation of PMA from croton oil was a challenging biochemical endeavor due to the complexity of the oil and the presence of numerous related phorbol esters. The general workflow involved solvent extraction followed by multiple stages of chromatographic separation.

Experimental Protocol: General Scheme for PMA Isolation

This protocol is a generalized representation based on early methods for isolating phorbol esters.

-

Oil Extraction:

-

Dried, crushed seeds of Croton tiglium are subjected to cold pressing or solvent extraction (e.g., with petroleum ether) to yield crude croton oil.

-

-

Solvent Partitioning:

-

The crude oil is partitioned between an immiscible polar and non-polar solvent system, such as methanol-water and petroleum ether, to separate the highly lipophilic triglycerides from the more polar phorbol esters. The phorbol-containing fraction resides in the polar layer.

-

-

Column Chromatography (Initial Separation):

-

The polar extract is concentrated and subjected to column chromatography using a stationary phase like silica (B1680970) gel.

-

Elution is performed with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate (B1210297) or acetone). Fractions are collected and tested for biological activity (e.g., irritant or inflammatory response on mouse skin).

-

-

Further Chromatographic Purification:

-

Active fractions are pooled and subjected to repeated rounds of chromatography. This may include:

-

Adsorption Chromatography: Using different stationary phases (e.g., alumina).

-

Partition Chromatography: To separate compounds based on their partitioning between a liquid stationary phase and a mobile liquid phase.

-

High-Performance Liquid Chromatography (HPLC): In later years, reverse-phase HPLC became the method of choice for final purification, offering high resolution to separate individual phorbol esters.

-

-

-

Crystallization and Structural Elucidation:

-

The purified PMA is crystallized.

-

The definitive structure is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Visualization: PMA Isolation Workflow

References

- 1. swsbm.org [swsbm.org]

- 2. researchgate.net [researchgate.net]

- 3. The PMA phorbol ester tumor promoter increases canonical Wnt signaling via macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorfrancis.com [taylorfrancis.com]

- 5. Cocarcinogenic principles from the seed oil of Croton tiglium and from other Euphorbiaceae [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Phorbol 12-Myristate 13-Acetate (PMA)-Induced Macrophage Differentiation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The differentiation of monocytic cell lines, such as THP-1, U937, and HL-60, into macrophage-like cells is a fundamental technique in immunology, inflammation, and drug discovery research. Phorbol 12-myristate 13-acetate (PMA) is a potent and widely used agent for inducing this differentiation process. PMA activates Protein Kinase C (PKC), triggering a cascade of signaling events that lead to cell cycle arrest, adherence, and the expression of macrophage-specific markers. This document provides detailed protocols for PMA-induced macrophage differentiation, methods for assessing differentiation, and a summary of expected quantitative outcomes.

Data Presentation

Morphological and Phenotypic Changes

Upon successful differentiation with PMA, monocytic cells undergo distinct morphological and phenotypic changes. Undifferentiated cells are typically round and grow in suspension. Following PMA treatment, they become adherent, flatten, and adopt an irregular, stellate morphology with an increased cytoplasmic-to-nuclear ratio.[1][2]

Quantitative Analysis of Macrophage Differentiation Markers

The expression of specific cell surface markers is a key indicator of macrophage differentiation. The tables below summarize the expected changes in the expression of common markers on THP-1 cells following PMA treatment.

Table 1: Expression of Cell Surface Markers on THP-1 Cells Following PMA Treatment.

| Marker | Undifferentiated THP-1 (% positive) | Differentiated THP-1 (% positive) | PMA Concentration | Incubation Time | Reference |

| CD11b | ~19% | ~65% | 100 ng/mL | 24 hours | [3] |

| CD14 | ~2-69% | ~66-91% | 80-100 ng/mL | 24 hours | [3][4] |

| CD68 | Low | High | 100 ng/mL | 72 hours | [5] |

Table 2: Time-Course of CD11b and CD14 Expression in THP-1 Cells Treated with PMA.

| Time (days) | Relative CD11b Expression (Fold Change vs. Day 1) | Reference |

| 1 | 1.0 | [6] |

| 1.5 | ~1.5 | [6] |

| 2 | ~2.0 | [6] |

| 3 | ~2.5 | [6] |

| 4 | ~2.8 | [6] |

| 5 | ~3.0 | [6] |

Table 3: Cytokine Secretion by PMA-Differentiated THP-1 Macrophages.

| Cytokine | PMA Concentration (ng/mL) | Incubation Time | Resting Period | Basal Secretion (pg/mL) | LPS-Stimulated Secretion (pg/mL) | Reference |

| TNF-α | 10 | 65 hours | 24 hours | ~50 | ~2500 | [7] |

| 20 | 65 hours | 24 hours | ~100 | ~3000 | [7] | |

| 40 | 65 hours | 24 hours | ~150 | ~3500 | [7] | |

| IL-8 | 10 | 65 hours | 24 hours | ~2000 | ~10000 | [7] |

| 20 | 65 hours | 24 hours | ~4000 | ~12000 | [7] | |

| 40 | 65 hours | 24 hours | ~6000 | ~14000 | [7] | |

| IL-6 | 30 | 72 hours | - | <100 | ~500 | [8] |

| IL-1β | - | - | - | - | - | [9] |

Signaling Pathways

PMA-induced macrophage differentiation is primarily mediated through the activation of Protein Kinase C (PKC). This initiates downstream signaling cascades, including the NF-κB and RhoA/ROCK pathways, which are crucial for the observed morphological and functional changes.

Caption: Signaling cascade initiated by PMA leading to macrophage differentiation.

Experimental Workflow

The general workflow for PMA-induced macrophage differentiation and subsequent analysis involves cell culture, induction of differentiation, a potential resting period, and finally, assessment of differentiation markers and functional assays.

Caption: General experimental workflow for macrophage differentiation and analysis.

Experimental Protocols

Protocol 1: PMA-Induced Differentiation of THP-1 Cells

This protocol describes a general method for differentiating THP-1 monocytes into macrophage-like cells.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (PMA) stock solution (1 mg/mL in DMSO)

-

Phosphate Buffered Saline (PBS), sterile

-

6-well tissue culture plates

-

Cell scraper

Procedure:

-

Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 6-well plate.

-

PMA Induction: Add PMA to the cell culture medium to a final concentration of 25-100 ng/mL. The optimal concentration should be determined empirically for each specific application.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 24 to 72 hours. Observe the cells daily for morphological changes, such as adherence to the plate.

-

Washing: After the incubation period, gently aspirate the PMA-containing medium. Wash the adherent cells twice with sterile PBS to remove any residual PMA and non-adherent cells.

-

Resting Period (Optional but Recommended): Add fresh, pre-warmed RPMI-1640 medium (without PMA) to the wells. Incubate the cells for an additional 24 to 72 hours. This resting period allows the cells to fully differentiate and return to a resting state.

-

Harvesting: To harvest the differentiated macrophages, aspirate the medium and wash with PBS. The cells can be detached using a cell scraper or by incubation with a non-enzymatic cell dissociation solution.

Protocol 2: Flow Cytometry for Surface Marker Analysis

This protocol outlines the steps for staining differentiated macrophages with fluorescently labeled antibodies to analyze the expression of surface markers.

Materials:

-

PMA-differentiated macrophages

-

FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

-

Fluorochrome-conjugated antibodies against macrophage markers (e.g., FITC-CD11b, PE-CD14)

-

Isotype control antibodies

-

Flow cytometry tubes

Procedure:

-

Cell Preparation: Harvest the differentiated macrophages and resuspend them in cold FACS buffer at a concentration of 1 x 10^6 cells/mL.

-

Fc Receptor Blocking (Optional): To reduce non-specific antibody binding, incubate the cells with an Fc receptor blocking antibody for 10-15 minutes on ice.

-

Antibody Staining: Add the recommended amount of fluorochrome-conjugated primary antibodies to the cell suspension. For negative controls, use corresponding isotype control antibodies.

-

Incubation: Incubate the cells for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with 2 mL of cold FACS buffer by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

-

Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.

-

Data Acquisition: Analyze the samples on a flow cytometer.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol describes how to quantify the expression of macrophage-specific genes.

Materials:

-

PMA-differentiated macrophages

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target genes (e.g., CD68, TNF, IL6) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qRT-PCR instrument

Procedure:

-

RNA Extraction: Lyse the differentiated macrophages and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers, and qPCR master mix.

-

Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol details the measurement of secreted cytokines in the cell culture supernatant of differentiated macrophages.

Materials:

-

Cell culture supernatant from PMA-differentiated macrophages

-

Commercially available ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

-

96-well ELISA plate

-

Wash buffer

-

Assay diluent

-

TMB substrate

-

Stop solution

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample and Standard Incubation: Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.

-

Substrate Development: Wash the plate and add the TMB substrate. Incubate until a color develops.

-

Reaction Stopping and Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

References

- 1. knowledge.lonza.com [knowledge.lonza.com]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA | PLOS One [journals.plos.org]

- 5. Generation and characterization of U937-TR: a platform cell line for inducible gene expression in human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Identification of Markers of Macrophage Differentiation in PMA-Stimulated THP-1 Cells and Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for PMA Stimulation of T Cells for Cytokine Analysis